2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
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Description
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O4 and its molecular weight is 438.87. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various therapeutic areas.
Chemical Structure and Synthesis
This compound belongs to the class of pyrazolo[1,5-a]pyrazines and features a chlorophenyl group along with an acetamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : Achieved through cyclization reactions involving suitable pyrazole derivatives.
- Introduction of the Chlorophenyl Group : This step often employs nucleophilic substitution reactions.
- Acetamide Formation : Final acylation with acetic anhydride introduces the acetamide group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the pyrazolo[1,5-a]pyrazine core is indicative of potential kinase inhibition, which is crucial in many cellular processes related to cancer and other diseases .
Enzyme Inhibition
Research indicates that derivatives of this compound may act as inhibitors for several enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong inhibitory activity against AChE, which is vital for treating neurodegenerative diseases .
- Urease : Some derivatives displayed promising urease inhibition, suggesting potential applications in treating urease-related conditions .
Kinase Inhibition
The pyrazolo[1,5-a]pyrazine structure is associated with kinase inhibition. Kinases are enzymes that play significant roles in signal transduction pathways, and their inhibition can lead to anti-cancer effects . Further research is required to explore the specific kinases that this compound may inhibit.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
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Antibacterial Studies : A study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis for compounds structurally related to this one .
Compound Activity Against Salmonella typhi Activity Against Bacillus subtilis Compound A Moderate Strong Compound B Weak Moderate - In Vivo Studies : Although in vitro results are promising, comprehensive in vivo studies are necessary to validate these findings and assess the pharmacokinetics and toxicity profiles of this compound.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-30-17-9-16(10-18(11-17)31-2)24-21(28)13-26-7-8-27-20(22(26)29)12-19(25-27)14-3-5-15(23)6-4-14/h3-12H,13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOBTXOQHKNWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.